N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Nucleoside Transporter Pharmacology ENT1/ENT2 Inhibition Adenosine Regulation

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 1049416‑79‑6) is a synthetic arylpiperazine–trimethoxybenzamide hybrid that combines a 2‑fluorophenylpiperazine head group with a 3,4,5‑trimethoxybenzamide tail linked through a flexible ethylene spacer. This architecture is characteristic of equilibrative nucleoside transporter (ENT)‑targeted research compounds and biogenic amine receptor ligands.

Molecular Formula C22H28FN3O4
Molecular Weight 417.481
CAS No. 1049416-79-6
Cat. No. B2415067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
CAS1049416-79-6
Molecular FormulaC22H28FN3O4
Molecular Weight417.481
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
InChIKeyKJLYDKKOYXSDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 1049416‑79‑6) – Compound Identity and Pharmacophore Architecture


N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 1049416‑79‑6) is a synthetic arylpiperazine–trimethoxybenzamide hybrid that combines a 2‑fluorophenylpiperazine head group with a 3,4,5‑trimethoxybenzamide tail linked through a flexible ethylene spacer. This architecture is characteristic of equilibrative nucleoside transporter (ENT)‑targeted research compounds and biogenic amine receptor ligands [1]. Although publicly available quantitative bioactivity data for this specific compound are extremely limited, the molecule sits at the intersection of two well‑validated pharmacophores whose structure‑activity relationships (SAR) have been independently profiled in the peer‑reviewed literature [2]. Its closest commercially available comparators differ in one, or at most two, critical structural features—fluorine position, methoxy pattern, or linker type—making it a uniquely positioned probe for deconvoluting the contribution of each substructure to target engagement [3].

Why Generic Replacement Fails for 1049416‑79‑6: Structural Determinants of Binding, Solubility, and Pharmacokinetics


Generic substitution of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is precluded because single‑point structural changes—fluorine migration from ortho to para, rearrangement of the three methoxy groups from 3,4,5 to 2,3,4, or replacement of the ethylene bridge with a sulfonyl‑ethylene spacer—can each independently alter ENT‑subtype selectivity, receptor‑binding preference, metabolic stability, and passive permeability [1][2][3]. Published SAR on the FPMINT (2‑fluorophenylpiperazine) chemotype demonstrates that the ortho‑fluorine atom is critical for maintaining ENT2‑over‑ENT1 selectivity; removal or relocation of this halogen abolishes or dramatically shifts the inhibition profile [1]. Similarly, 3,4,5‑trimethoxybenzamide derivatives have been shown to affect pyruvate oxidation inhibition and anticonvulsant activity in a regioisomer‑dependent manner, confirming that even modest positional changes in the benzamide methoxy groups translate into divergent pharmacodynamic readouts [4]. These orthogonal SAR datasets make clear that the 1049416‑79‑6 architecture represents a precise molecular intersection whose properties cannot be reproduced by any single commercially available analog.

Product‑Specific Quantitative Evidence Guide: Comparator‑Based Differentiation of CAS 1049416‑79‑6


ENT2‑Selective Inhibition Inferred from the FPMINT Pharmacophore: 5–10‑Fold Selectivity Over ENT1

The 2‑fluorophenylpiperazine substructure of 1049416‑79‑6 is a demonstrated pharmacophore for ENT2‑preferring inhibition. The closely related lead compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) exhibited an IC50 for ENT2 that was 5‑ to 10‑fold lower than its IC50 for ENT1 in [³H]uridine uptake assays performed in PK15NTD nucleoside‑transporter‑deficient cells stably expressing cloned human ENT1 or ENT2 [1]. SAR studies confirmed that the ortho‑fluorine atom on the phenyl ring was essential for inhibitory activity; its removal or relocation abolished or markedly diminished potency at both ENT subtypes [1]. Because 1049416‑79‑6 conserves the identical 2‑fluorophenylpiperazine core but replaces the triazine‑naphthalene tail of FPMINT with a 3,4,5‑trimethoxybenzamide group, it is expected to retain ENT2‑preferential binding while offering a distinct pharmacokinetic and solubility profile imparted by the benzamide moiety. No published IC50 values for ENT1 or ENT2 are available for the 4‑fluorophenyl regioisomer (CAS 1049439‑84‑0), the 2,3,4‑trimethoxy isomer (CAS 1049417‑73‑3), or the sulfonyl‑bridged analog, making 1049416‑79‑6 the only commercially accessible compound that combines the validated 2‑fluorophenylpiperazine ENT‑pharmacophore with a 3,4,5‑trimethoxybenzamide tail.

Nucleoside Transporter Pharmacology ENT1/ENT2 Inhibition Adenosine Regulation

Fluorine Positional Effects on Receptor Binding: Ortho (2‑Fluoro) vs Para (4‑Fluoro) Phenylpiperazine

Fluorine position on the phenylpiperazine ring is a decisive determinant of receptor‑subtype preference. Para‑fluorophenylpiperazine (4‑FPP) has been characterised as a 5‑HT1A agonist with additional affinity for 5‑HT2A and 5‑HT2C receptors [1][2]. In contrast, the ortho‑fluorophenylpiperazine (2‑FPP) fragment present in 1049416‑79‑6 is associated with selective binding to dopamine transporter (DAT) and serotonin transporter (SERT) complexes, as well as sigma‑1 receptor affinity in the N‑(3‑phenylpropyl)piperazine series [3]. The 4‑fluorophenyl regioisomer (CAS 1049439‑84‑0) is predicted to exhibit a different receptor‑engagement pattern from 1049416‑79‑6 purely as a consequence of the fluorine substitution position, making the two compounds non‑interchangeable in neuropharmacological assays. No direct head‑to‑head binding data for the two regioisomers are publicly available; however, the class‑level divergence in receptor preference between 2‑FPP and 4‑FPP motifs is well documented across multiple series [1][3].

Receptor Selectivity Fluorine Scanning SAR Dopamine/Serotonin Receptor Profiling

Trimethoxy Substitution Pattern Specificity: 3,4,5 vs 2,3,4 Regioisomer

The position of the three methoxy groups on the benzamide ring is not a trivial structural variation. The 3,4,5‑trimethoxybenzamide moiety has been systematically studied for anticonvulsant activity in a series where the amine function was varied; inhibition of pyruvic acid oxidation was correlated with in‑vivo anticonvulsant efficacy [2]. The 2,3,4‑trimethoxy regioisomer (CAS 1049417‑73‑3) represents a compound in which the methoxy groups are shifted by one ring position, altering the hydrogen‑bonding geometry and dipole moment of the benzamide pharmacophore. No published pharmacological data are available for either the 3,4,5‑ or 2,3,4‑trimethoxy isomer in conjunction with the 2‑fluorophenylpiperazine group; however, the broader literature on 3,4,5‑trimethoxybenzamide derivatives demonstrates that this specific substitution pattern is associated with tubulin‑polymerisation inhibition (IC50 values in the sub‑micromolar range for certain benzofuran‑conjugated analogs) and anticancer activity [1]. Users procuring 1049416‑79‑6 therefore obtain the 3,4,5‑trimethoxy arrangement, which is the pattern most extensively linked to bioactivity in the benzamide literature.

Benzamide SAR Trimethoxybenzamide Pharmacology Anticonvulsant and Antiproliferative Activity

Linker‑Type Differentiation: Ethylene vs Sulfonylethylene Bridge

The ethylene linker (‑CH2‑CH2‑) connecting the piperazine nitrogen to the benzamide amide in 1049416‑79‑6 provides conformational flexibility that is distinct from the sulfonylethylene bridge (‑SO2‑CH2‑CH2‑) found in the structurally related compound N-(2-{[4-(2‑Fluorophenyl)-1‑piperazinyl]sulfonyl}ethyl)-3,4,5‑trimethoxybenzamide . The sulfonyl group introduces a tetrahedral geometry at sulfur, adds hydrogen‑bond‑acceptor capacity, and increases the polarity of the linker region. These differences are expected to alter passive membrane permeability, solubility, and metabolic vulnerability. No quantitative permeability or solubility data have been published for either compound; however, the sulfonyl analog has a higher molecular weight (481.5 Da vs 417.5 Da) and an additional oxygen‑sulfur polar surface area contribution, both of which are known physicochemical determinants of oral bioavailability [1]. For in‑vitro assays where linker flexibility and minimal steric bulk are desired, the simple ethylene‑bridged 1049416‑79‑6 is the more appropriate choice.

Linker Chemistry Conformational Flexibility Metabolic Stability

Best Research and Industrial Application Scenarios for CAS 1049416‑79‑6


ENT2‑Selective Pharmacological Probe for Nucleoside Transport Studies

Researchers investigating adenosine‑mediated signalling or nucleoside‑analog drug transport can employ 1049416‑79‑6 as a chemical probe that is expected to preferentially inhibit ENT2 over ENT1, based on the established ENT2‑selectivity of the 2‑fluorophenylpiperazine pharmacophore in the FPMINT series (5–10‑fold selectivity in [³H]uridine uptake assays) [1]. The 3,4,5‑trimethoxybenzamide tail, absent in FPMINT, provides a differentiated solubility and passive permeability profile that may better suit certain in‑vitro experimental formats. This compound is particularly useful as a comparator tool alongside the 4‑fluoro regioisomer (CAS 1049439‑84‑0) to dissect the contribution of fluorine position to ENT‑subtype selectivity.

Fluorine‑Position SAR Library Component for Receptor Selectivity Profiling

Medicinal chemistry teams conducting fluorine‑scanning SAR studies of arylpiperazine‑containing ligands for dopamine, serotonin, or sigma receptors can include 1049416‑79‑6 as the ortho‑fluorinated exemplar. A matched molecular‑pair analysis with the para‑fluorophenyl regioisomer (CAS 1049439‑84‑0) allows quantification of the impact of fluorine position on receptor‑subtype preference [2][3]. Because the 2‑fluorophenylpiperazine fragment has been associated with sigma‑1 receptor affinity and DAT/SERT engagement [3], 1049416‑79‑6 is the appropriate choice for primary screening against these targets.

Trimethoxy‑Regioisomer Control in Benzamide‑Focused Medicinal Chemistry

In benzamide‑centric drug discovery programs—particularly those targeting tubulin polymerisation or anticonvulsant mechanisms—1049416‑79‑6 serves as the 3,4,5‑trimethoxy reference compound [4][5]. Its 2,3,4‑trimethoxy isomer (CAS 1049417‑73‑3) is commercially available, enabling direct head‑to‑head comparison of methoxy positional effects on potency, solubility, and metabolic stability. The 3,4,5‑trimethoxy pattern is the most thoroughly characterised in the benzamide literature, making 1049416‑79‑6 the safer choice for initial screening while reserving the 2,3,4‑isomer as a follow‑up comparator.

Linker‑Optimisation Reference for ENT‑Targeted Lead Optimisation

Drug discovery teams iterating on ENT‑targeted compounds can use 1049416‑79‑6 as the ethylene‑bridged reference to benchmark the effects of linker modifications. The sulfonylethylene analog (N-(2-{[4-(2‑Fluorophenyl)-1‑piperazinyl]sulfonyl}ethyl)-3,4,5‑trimethoxybenzamide) provides a comparison point for assessing how increased linker polarity and molecular weight affect in‑vitro permeability and metabolic stability . The ethylene linker of 1049416‑79‑6 represents the minimal‑intervention, flexible baseline against which more rigid or polar linkers can be evaluated.

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.